molecular formula C6H7N3 B1327165 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1071814-43-1

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1327165
CAS No.: 1071814-43-1
M. Wt: 121.14 g/mol
InChI Key: PYXBEBZQSMLHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: is an organic compound with the molecular formula C6H7N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the following steps:

  • Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.
  • Add acetonitrile and a base, such as sodium hydride or potassium carbonate, to the solution.
  • Heat the reaction mixture under reflux conditions for several hours.
  • After completion of the reaction, cool the mixture and extract the product using an organic solvent like ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 2-(1-Methyl-1H-pyrazol-5-yl)ethylamine.

    Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Pyrazole derivatives with carboxylic acid or ketone groups.

    Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethylamine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

    2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A regioisomer with similar properties but different reactivity.

    2-(1H-pyrazol-5-yl)acetonitrile: A non-methylated analog with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the methyl group at the 1-position of the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBEBZQSMLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071814-43-1
Record name 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate (130 mg, 0.588 mmol) in hexafluoroisopropanol (1 mL) was submitted to microwave radiation at 130° C. for 15 minutes. The reaction mixture was diluted with diethyl ether (30 mL), washed with water (5 mL) and brine (5 mL), dried over magnesium sulfate, filtered, concentrated under reduced pressure and dried under high vacuum to afford 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (68.3 mg) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 3.77 (s, 2H), 3.89 (s, 3H), 6.30 (s, 1H), 7.45 (s, 1H).
Name
tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.